molecular formula C8H14N4O2 B14353891 Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate CAS No. 91660-70-7

Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate

Cat. No.: B14353891
CAS No.: 91660-70-7
M. Wt: 198.22 g/mol
InChI Key: LCVSVPHBUAJOGN-UHFFFAOYSA-N
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Description

Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate is a chemical compound that belongs to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their stability and resistance to biological degradation, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazole derivatives, including Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate, can be approached through various methods. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, nitriles can react with sodium azide and a stoichiometric amount of acetic acid in tert-butyl alcohol . Another method involves the use of triethyl orthoformate and sodium azide .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents. These methods aim to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. For example, tetrazoles react with acidic chlorides, anhydrides, and strong acids to liberate corrosive and toxic gases .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can produce tetrazole oxides, while reduction can yield amines .

Mechanism of Action

The mechanism of action of Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate involves its interaction with molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with various biological molecules. This interaction can lead to the formation of stable complexes and the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate include other tetrazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and resistance to degradation, making it valuable in various applications .

Properties

IUPAC Name

methyl 2-(2-tert-butyltetrazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)12-10-6(9-11-12)5-7(13)14-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVSVPHBUAJOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90757339
Record name Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91660-70-7
Record name Methyl (2-tert-butyl-2H-tetrazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90757339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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